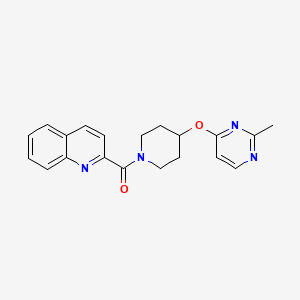
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .Chemical Reactions Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Physical and Chemical Properties Analysis
The compound has a CAS Number of 1283979-71-4 and a Molecular Weight of 201.23 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Compounds with structures similar to "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone" have been synthesized and explored for their reactivity in various chemical reactions. For instance, Ibrahim et al. (2002) discussed the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, highlighting the chemical versatility and potential applications of these compounds in producing a wide range of chemical structures (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial and Anticancer Properties
A study by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014). Another research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their binding affinity and anticancer activities, which shows the relevance of such compounds in medicinal chemistry (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Molecular Docking and Structure-Activity Relationships
The molecular docking study of pyrimidine-piperazine-chromene and -quinoline conjugates against human breast cancer cell lines by Parveen et al. (2017) also illustrates the use of these compounds in understanding the structure-activity relationships and developing targeted therapies for cancer (Parveen et al., 2017).
Thermal and Optical Studies
Research by Karthik et al. (2021) on derivatives similar to the compound involved thermal, optical, etching, and structural studies, along with theoretical calculations, highlighting the importance of understanding the physical and chemical properties of these compounds for their potential applications in materials science (Karthik et al., 2021).
Bioimaging Applications
The work on fluorescent probes for zinc(II) ion sensing in aqueous solutions by Pawar et al. (2016) represents another dimension of scientific research applications. Such studies demonstrate the potential of related compounds in bioimaging and sensing applications, indicating their relevance in biomedical research (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Wirkmechanismus
- NOS enzymes play a crucial role in producing nitric oxide (NO), which has diverse physiological functions, including vasodilation, neurotransmission, and immune response regulation .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Zukünftige Richtungen
The compound is an attractive target for cancer therapy . Efforts in targeting this compound have increased in recent years . Representative compounds modulated biomarkers of signaling through this compound in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZZJLUWYMMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)
![N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2781679.png)
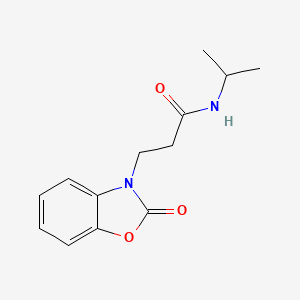
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)
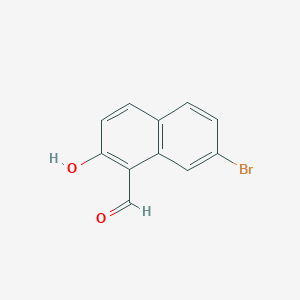

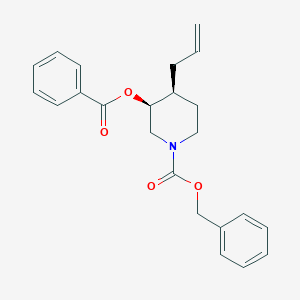
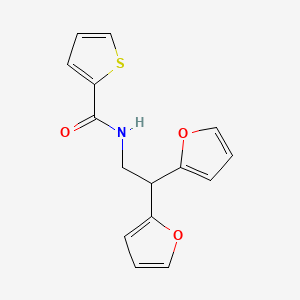
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
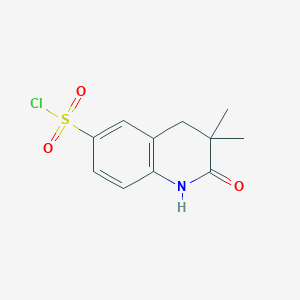
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
![(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B2781693.png)
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781697.png)
